N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Overview
Description
4-Amino-5-(bromomethyl)-2-methylpyrimidine is a heterocyclic building block. It has been used in the synthesis of vitamin B1 analogs and thiaminephosphoric acid esters.
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-5,6-dimethyl-4-thieno[2,3-d]pyrimidinamine is a benzodioxine and a thienopyrimidine.
Mechanism of Action
Target of Action
A structurally similar compound, amg 9810, has been shown to act as an antagonist for thevanilloid receptor 1 (VR1 or TRPV1) . This receptor is a membrane-bound, nonselective cation channel expressed by peripheral sensory neurons .
Mode of Action
Based on the action of the similar compound amg 9810, it can be inferred that this compound might interact with its target, possibly the trpv1 receptor, to produce its effects .
Biochemical Pathways
The trpv1 receptor, which is a potential target of this compound, is known to be involved in pain perception and inflammation .
Result of Action
Trpv1 antagonists, like the similar compound amg 9810, have been shown to produce antihyperalgesic effects in animal models of inflammatory and neuropathic pain .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-10-11(2)23-17-15(10)16(19-9-20-17)18-7-12-8-21-13-5-3-4-6-14(13)22-12/h3-6,9,12H,7-8H2,1-2H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGIXNLIJQWFLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCC3COC4=CC=CC=C4O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40413458 | |
Record name | AG-F-87638 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40413458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5423-98-3 | |
Record name | AG-F-87638 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40413458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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